molecular formula C23H15NO B5403100 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

Cat. No.: B5403100
M. Wt: 321.4 g/mol
InChI Key: LBEUOFYUAJUPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one is a chemical compound offered For Research Use Only. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use. The benzo[cd]indol-2(1H)-one (BIO) scaffold is recognized in medicinal chemistry as a versatile pharmacophore with growing significance in oncology and chemical biology research . Derivatives based on this core structure have demonstrated potent biological activity as downstream inhibitors of the Hedgehog (HH) signaling pathway, a critical target in cancers such as medulloblastoma and basal cell carcinoma . These inhibitors show sub-micromolar potency even in cell models with constitutive pathway activity, such as those with loss of Suppressor of Fused (SUFU), and function by reducing cellular levels of the GLI transcription factors . Furthermore, research indicates that certain BIO conjugates exhibit a valuable dual-functional profile: they not only inhibit cancer cell migration and viability but also serve as lysosome-targeting fluorescent probes . These compounds can enter cells via the polyamine transporter, localize in lysosomes, and induce mutually reinforcing crosstalk between autophagy and apoptosis, highlighting their potential as lead compounds for anti-metastasis agents and cellular imaging tools . The benzo[cd]indol-2(1H)-one scaffold has also been identified as a potent and selective binder to BET bromodomains (BRD2-4), which are epigenetic regulators, thereby inhibiting the recruitment of these proteins to specific gene promoters and offering an epigenetic approach to targeting the HH pathway . Researchers can leverage this compound for investigating novel therapeutic strategies against HH pathway-driven cancers and for exploring lysosomal biology in disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO/c25-23-20-10-4-8-18-9-5-11-21(22(18)20)24(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEUOFYUAJUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 4 Biphenylyl Benzo Cd Indol 2 1h One and Its Analogues

Historical Development of Synthetic Approaches to the Benzo[cd]indol-2(1H)-one Scaffold

The benzo[cd]indol-2(1H)-one (BIO) core is a unique tricyclic lactam derived from naphthalene (B1677914). Historically, this scaffold was utilized in the synthesis of dyes and materials for electronic applications. nih.gov Its emergence as a significant pharmacophore in medicinal chemistry is a more recent development, with BIO derivatives being investigated as potent inhibitors for various biological targets, including bromodomain and extra-terminal domain (BET) proteins like BRD4, and as autophagy modulators. nih.govnih.gov

Early synthetic routes to the benzo[cd]indol-2(1H)-one scaffold were often multi-step processes originating from naphthalene precursors. These methods typically involved the construction of the five-membered lactam ring onto the naphthalene system. Classic organic reactions, such as intramolecular cyclizations of appropriately substituted naphthalenes (e.g., 1-amino-8-carboxynaphthalene derivatives), were foundational to accessing this heterocyclic system. The development of more efficient and higher-yielding syntheses has been driven by the increasing interest in its biological activities. Modern approaches often focus on improving the efficiency of the cyclization and purification steps, as seen in procedures starting from materials like 4-chloroindoline-2,3-dione, which can be transformed into the benzo[cd]indol-2(1H)-one core through a series of reactions including nitration and hydrogenation. sci-hub.se The evolution of these methods reflects a broader trend in organic synthesis toward more streamlined and versatile routes to complex heterocyclic compounds. researchgate.net

Advanced Strategies for N-Arylation in Lactam Systems: General Principles and Specific Relevance

The introduction of an aryl substituent at the nitrogen atom of a lactam, known as N-arylation, is the key transformation to convert the benzo[cd]indol-2(1H)-one scaffold into the target compound, 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one. This process requires the formation of a carbon-nitrogen (C-N) bond between the lactam nitrogen and an aryl group. Over the years, several powerful methodologies have been developed for this purpose.

Transition metal catalysis is a cornerstone of modern C-N bond formation. The Buchwald-Hartwig amination and Ullmann-type reactions are preeminent examples, widely applied to the N-arylation of lactams. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or in this case, a lactam) and an aryl halide or triflate. organic-chemistry.org The reaction's synthetic utility is significant due to its broad substrate scope and tolerance for various functional groups. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam to the palladium center, and finally, reductive elimination to form the N-aryl lactam product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., BINAP, DPPF) and base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu) is critical for achieving high efficiency. nih.govresearchgate.net

The Ullmann condensation is a copper-catalyzed reaction that historically required harsh conditions, such as high temperatures (often over 200°C) and polar solvents like DMF or nitrobenzene. masterorganicchemistry.com Traditional Ullmann reactions often used stoichiometric amounts of copper powder. masterorganicchemistry.com Modern advancements have led to the development of milder conditions using soluble copper catalysts supported by ligands like diamines, enabling the reaction to proceed at lower temperatures. masterorganicchemistry.commdpi.com The mechanism involves the formation of a copper(I) amide species, which then reacts with the aryl halide. masterorganicchemistry.com While palladium catalysis is often preferred for its broader scope and milder conditions, copper-catalyzed methods remain valuable, especially due to the lower cost of copper. nih.gov

For the synthesis of this compound, these methods would involve coupling benzo[cd]indol-2(1H)-one with a 4-halobiphenyl (e.g., 4-bromobiphenyl) or a biphenylboronic ester. A reported synthesis of a similar derivative utilized Pd(PPh₃)₄ as the catalyst with a boronic ester in 1,4-dioxane (B91453) at 80 °C, demonstrating the direct applicability of these methods. sci-hub.se

ReactionCatalystTypical LigandsTypical BasesSolventsTemperature
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂, Pd(0))Phosphines (e.g., BINAP, Xantphos)Cs₂CO₃, K₃PO₄, NaOt-BuToluene, Dioxane80-120 °C
Ullmann-type Copper (e.g., CuI, Cu powder)Diamines, Amino acidsK₂CO₃, Cs₂CO₃DMF, WaterHigh (traditional), RT-120°C (modern)

An alternative to direct N-arylation is the construction of the N-aryl lactam ring in a single, orchestrated process. A one-pot method has been developed for synthesizing substituted N-aryl lactams through the reaction of an arene with an ω-azido alkanoic acid, mediated by a strong Lewis acid like trifluoromethanesulfonic acid (triflic acid). nih.gov This reaction proceeds at room temperature via a cascade involving an initial Friedel-Crafts acylation of the arene with the activated carboxylic acid. This is followed by an intramolecular Schmidt rearrangement of the resulting ω-azido ketone intermediate, which accomplishes the ring closure and incorporation of the nitrogen atom to form the final N-aryl lactam in good to excellent yields. nih.gov While this method builds the entire N-aryl lactam structure simultaneously, it represents an advanced strategy for accessing such scaffolds.

Seeking milder and more sustainable synthetic routes, researchers have developed photochemical methods for N-arylation. A notable example is the visible-light photoredox-catalyzed direct N-arylation of lactams. sci-hub.seorganicchemistrydata.org This approach uses a photocatalyst (e.g., 4CzIPN) that, upon excitation with blue light, initiates a single-electron transfer (SET) process. organicchemistrydata.org This generates an N-lactam radical from a suitable precursor, which then reacts with an arene to form the C-N bond. organicchemistrydata.org These reactions are often performed at room temperature, can be scaled up using continuous flow reactors, and are tolerant of a wide range of functional groups, representing a significant advance in N-lactam functionalization. sci-hub.seorganicchemistrydata.org

Radical-mediated arylations, in general, are valued for their mild reaction conditions and high functional group tolerance. nih.gov Another metal-free approach involves the ozonation of N-aryl cyclic amines, which regioselectively introduces a carbonyl group adjacent to the nitrogen, thereby converting an amine into a lactam. researchgate.net

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles widely used in organic synthesis. wikipedia.org In the context of lactam N-arylation, an organolithium reagent can be used to deprotonate the N-H bond of the benzo[cd]indol-2(1H)-one scaffold. organicchemistrydata.org This deprotonation generates a highly nucleophilic lithium amide intermediate. This intermediate can then readily participate in a nucleophilic aromatic substitution reaction with an activated aryl halide to form the desired C-N bond.

Alternatively, organolithium reagents are instrumental in intramolecular cyclization reactions to form heterocyclic rings. rsc.org This involves generating an organolithium species on a molecule that also contains an electrophilic site, leading to ring closure. While not a direct N-arylation method for a pre-formed lactam, these methodologies are fundamental to building complex heterocyclic systems from simpler, linear precursors. The formation of the organolithium species can be achieved through direct deprotonation (metalation) or via lithium-halogen exchange. masterorganicchemistry.comwikipedia.org

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Loading for Target Compound Synthesis

The successful synthesis of this compound with high yield and purity necessitates careful optimization of reaction parameters. The choice of temperature, solvent, and catalyst loading can dramatically influence reaction outcomes, including conversion, selectivity, and the formation of byproducts.

Temperature: Reaction temperature is a critical variable. While traditional Ullmann couplings often demand temperatures exceeding 200°C, modern catalyzed reactions like the Buchwald-Hartwig amination typically proceed at milder temperatures, often between 80-120°C. researchgate.netmasterorganicchemistry.com Photochemical methods can often be conducted at room temperature. organicchemistrydata.org Optimization involves finding a balance where the reaction proceeds at a reasonable rate without causing decomposition of starting materials, products, or the catalyst.

Solvent Effects: The solvent plays multiple roles, including dissolving reactants and influencing the stability and reactivity of intermediates. For transition-metal-catalyzed reactions, common solvents include toluene, dioxane, and DMF. sci-hub.seresearchgate.net Recent efforts in green chemistry have explored the use of more environmentally benign media, such as water or even vegetable oils, for Buchwald-Hartwig aminations. researchgate.netresearchgate.net For reactions involving highly reactive species like organolithiums, anhydrous aprotic solvents like hexanes or tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the reagent. libretexts.org

Catalyst Loading: In transition metal-catalyzed reactions, minimizing the amount of the (often expensive) catalyst is crucial for economic viability and sustainability. Catalyst loading is typically expressed in mole percent (mol%) relative to the limiting reagent. Optimization aims to find the lowest possible catalyst loading that still provides an efficient and timely conversion to the desired product. For example, Buchwald-Hartwig reactions can be effective with catalyst loadings ranging from 1-5 mol%. researchgate.net

Below is a table summarizing optimized conditions found in the literature for relevant synthetic transformations.

Reaction TypeReactantsCatalyst/ReagentBaseSolventTemperature/ConditionsYieldReference
N-Alkylation6-acetylbenzo[cd]indol-2(1H)-one, 1,4-dibromobutaneN/AK₂CO₃CH₃CNReflux75% nih.gov
N-Arylation (Suzuki-type)Benzo[cd]indol-2(1H)-one derivative, Boronic esterPd(PPh₃)₄K₂CO₃1,4-Dioxane80 °C- sci-hub.se
N-Arylation (Buchwald-Hartwig)Lactam, Aryl HalidePd(OAc)₂Cs₂CO₃Toluene85 °C87% researchgate.net
N-Arylation (Ullmann)5-chloro-indole, 4-fluoro-bromobenzeneCopperK₂CO₃Toluene-- researchgate.net
Friedel-Crafts/Schmidt CascadeArene, ω-azido alkanoic acidTriflic AcidN/A-Room TempGood-Excellent nih.gov
Photochemical N-ArylationLactam, Arene4CzIPN (photocatalyst)-Various (inc. H₂O)Blue Light (451 nm), RT- organicchemistrydata.org

Mechanistic Elucidation of Key Synthetic Steps: Computational and Experimental Approaches

The synthesis of this compound typically involves a crucial carbon-nitrogen bond formation step, most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Mechanistic studies of this reaction class, therefore, provide significant insight into the formation of the target compound.

While specific mechanistic studies for the synthesis of this compound are not extensively documented in the literature, the well-established mechanism of the Buchwald-Hartwig amination serves as a reliable model. The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromo- or iodo-substituted biphenyl (B1667301) derivative), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The benzo[cd]indol-2(1H)-one nitrogen anion, formed by deprotonation with a base, coordinates to the Pd(II) center.

Reductive Elimination: This final step involves the formation of the C-N bond, yielding the this compound product and regenerating the Pd(0) catalyst.

Throughout this process, various intermediates and transition states have been proposed and, in many cases, identified through a combination of experimental techniques and computational modeling. For instance, the structure of the oxidative addition complex and the subsequent amido-Pd(II) species are crucial for the reaction's efficiency. The nature of the phosphine (B1218219) ligand employed is critical in stabilizing these intermediates and facilitating the reductive elimination step. Detailed mechanistic investigations on related systems have utilized techniques such as NMR spectroscopy and X-ray crystallography to characterize these transient species.

Computational approaches, particularly Density Functional Theory (DFT), have also been instrumental in mapping the potential energy surfaces of related catalytic cycles. These studies help in visualizing the transition states and calculating their relative energies, thereby predicting the most likely reaction pathway. For instance, in related syntheses of isoindolin-1-ones, DFT studies have been employed to understand the observed selectivity and mechanism. researchgate.net

Kinetic studies are fundamental to understanding the factors that influence the rate of the Buchwald-Hartwig amination and for optimizing reaction conditions. Such studies on analogous systems have revealed that the reaction rate can be influenced by several factors, including:

The nature of the aryl halide: Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

The choice of phosphine ligand: The steric and electronic properties of the ligand can significantly impact the rates of both the oxidative addition and reductive elimination steps.

The base used: The strength and nature of the base affect the deprotonation of the amine and can also influence the stability of the catalytic species.

The solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the intermediates.

For example, kinetic isotope effect (KIE) studies have been a powerful tool in determining the rate-determining step of the catalytic cycle. Such investigations have provided evidence for the oxidative addition or reductive elimination being the rate-limiting step, depending on the specific reactants and conditions used.

Stereoselective Synthesis and Chiral Derivatization of Benzo[cd]indol-2(1H)-one Systems (if applicable)

The compound this compound is an achiral molecule, and therefore, its direct stereoselective synthesis is not applicable. However, the broader field of benzo-fused heterocyclic chemistry has seen significant advancements in stereoselective methodologies for related chiral structures. For instance, enantioselective rhodium-catalyzed hydrofunctionalizations have been developed for the synthesis of chiral 1,4-benzodiazepines. rsc.org Similarly, N-heterocyclic carbene-catalyzed enantioselective annulations have been employed to create chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones. nih.gov

While not directly applied to the title compound, these methodologies highlight the potential for creating chiral derivatives of the benzo[cd]indol-2(1H)-one scaffold. The introduction of a stereocenter, for example, by modifying the biphenyl group or the benzo[cd]indole (B15494331) core with a chiral substituent, could lead to novel analogues with potentially unique biological activities. At present, the literature does not extensively cover the chiral derivatization of the this compound system itself.

Functionalization and Diversification Strategies for this compound

The functionalization and diversification of the this compound scaffold are crucial for structure-activity relationship (SAR) studies and the development of analogues with improved properties. Research has focused on modifications at both the benzo[cd]indole moiety and the biphenylyl substituent.

The benzo[cd]indole core offers several positions for electrophilic or nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is governed by the inherent electronic properties of the heterocyclic system and the reaction conditions.

For instance, electrophilic substitution reactions such as nitration and halogenation have been reported on the benzo[cd]indol-2(1H)-one core. Subsequent transformations of these newly introduced functional groups can lead to a diverse library of compounds. One study describes the nitration of a 4-chloroindoline-2,3-dione precursor, which is then used to construct the benzo[cd]indol-2(1H)-one ring system. nih.gov Another approach involves the functionalization of the 6-position, as demonstrated by the synthesis of 6-formyl and 6-acetyl derivatives, which can be further elaborated. nih.gov

Below is a table summarizing some of the reported regioselective functionalizations of the benzo[cd]indol-2(1H)-one core.

PositionFunctional Group IntroducedSynthetic MethodReference
6-CHOVilsmeier-Haack type formylation nih.gov
6-C(O)CH₃Friedel-Crafts acylation nih.gov
5-ClChlorination nih.gov
5Various aminesNucleophilic aromatic substitution nih.gov
5Various aryl/heteroaryl groupsSuzuki-Miyaura cross-coupling nih.gov

These examples demonstrate the versatility of the benzo[cd]indol-2(1H)-one scaffold for regioselective functionalization, providing a platform for the synthesis of a wide array of derivatives.

The 4-biphenylyl group at the N1 position plays a significant role in the biological activity of these compounds, often through interactions with target proteins. Modification of this substituent is a key strategy for tuning the pharmacological properties of the molecule.

Structure-activity relationship studies on related benzo[cd]indol-2(1H)-one-based inhibitors have shown that even small changes to the N-aryl substituent can have a profound impact on potency and selectivity. For example, in a series of BRD4 inhibitors, various substituents were introduced onto the N-phenyl ring to explore the effect on binding affinity. While the specific modification of the biphenylyl group in this compound is not extensively detailed, the general principles of modifying N-aryl substituents in this class of compounds are well-established.

The table below illustrates how modifications to N-aryl substituents in analogous benzo[cd]indol-2(1H)-one systems have been used to modulate biological activity.

Base ScaffoldN-Aryl SubstituentModificationPurpose of ModificationReference
Benzo[cd]indol-2(1H)-onePhenylIntroduction of sulfonamide-linked groupsEnhance binding to BRD4 bromodomain
Benzo[cd]indol-2(1H)-onePhenylVariation of substituents on the phenyl ringOptimize potency and selectivity for BRD4
Benzo[cd]indol-2(1H)-one4-BromobutylConversion to various polyamine conjugatesTarget lysosomes for anti-metastatic activity nih.gov

These examples underscore the importance of the N-substituent in defining the biological profile of benzo[cd]indol-2(1H)-one derivatives and highlight the potential for fine-tuning the properties of this compound through systematic modification of the biphenyl group.

Post-Synthetic Transformations and Polymerization Initiatives

The benzo[cd]indol-2(1H)-one scaffold serves as a versatile platform for a variety of post-synthetic transformations, enabling the generation of a diverse library of analogues with tailored properties. These modifications primarily target the N-1 position of the lactam and various positions on the aromatic core, such as C-6. Such derivatization is crucial for modulating the biological activity and physicochemical characteristics of the parent compound. While extensive research has focused on creating small-molecule derivatives, the potential of this scaffold in polymer science is an emerging area of interest.

Post-synthetic modifications of the benzo[cd]indol-2(1H)-one core often involve standard synthetic protocols to introduce a wide array of functional groups. For instance, the nitrogen atom of the lactam can be readily alkylated or arylated. A common strategy involves the reaction of the benzo[cd]indol-2(1H)-one with various halides or benzoyl chlorides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). sci-hub.se

Further functionalization can be achieved on the aromatic backbone. For example, electrophilic aromatic substitution reactions, such as chlorosulfonylation using chlorosulfonic acid, can introduce reactive handles like sulfonyl chlorides. These can then be reacted with a variety of amines to produce a library of sulfonamide derivatives. sci-hub.se Nitration of the aromatic core, followed by reduction to an amine, provides another entry point for diversification, allowing for the introduction of different substituents through amide bond formation or other coupling chemistries. sci-hub.sesci-hub.se

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce aryl or heteroaryl moieties. This is typically achieved by first installing a halogen, like bromine or iodine, onto the benzo[cd]indol-2(1H)-one scaffold, which can then participate in the cross-coupling reaction with a suitable boronic acid or ester. sci-hub.se For example, a 4-chloroindoline-2,3-dione precursor can be utilized and transformed into various benzo[cd]indol-2(1H)-one derivatives, which are then subjected to Suzuki-Miyaura cross-coupling with different boronic acids/esters to yield a range of substituted products. sci-hub.se

The introduction of longer side chains, often containing amine functionalities, has been a key strategy in developing derivatives with specific biological targeting capabilities. nih.gov For example, starting from 6-acetylbenzo[cd]indol-2(1H)-one, a 4-bromobutyl group can be introduced at the N-1 position. This bromo-functionalized intermediate can then be reacted with various amines or polyamines to generate conjugates with potential therapeutic applications. nih.govnih.govnih.gov

The following table summarizes representative post-synthetic modifications performed on the benzo[cd]indol-2(1H)-one scaffold, showcasing the versatility of this chemical entity.

Starting MaterialReagents and ConditionsProductReference
Benzo[cd]indol-2(1H)-one1. Iodomethane, NaH, DMF; 2. Chlorosulfonic acid; 3. Aniline1-Methyl-N-phenyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide sci-hub.se
Benzo[cd]indol-2(1H)-one1. Ethyl iodide, NaH, DMF; 2. Nitric acid, Acetic acid; 3. H₂, Pd/C, MeOH, THF6-Amino-1-ethylbenzo[cd]indol-2(1H)-one sci-hub.se
4-Chloro-7-nitroindoline-2,3-dioneSeries of steps including reaction with various amines followed by hydrogenationSubstituted 6-aminobenzo[cd]indol-2(1H)-one derivatives sci-hub.se
4-Chloro-7-nitroindoline-2,3-dioneSeries of steps including Suzuki-Miyaura cross-coupling with boronic acids/esters followed by hydrogenationSubstituted 6-arylbenzo[cd]indol-2(1H)-one derivatives sci-hub.se
6-Acetylbenzo[cd]indol-2(1H)-one1. 1,4-Dibromobutane, K₂CO₃, CH₃CN; 2. Piperidine, K₂CO₃, CH₃CN6-Acetyl-1-(4-(piperidin-1-yl)butyl)benzo[cd]indol-2(1H)-one nih.gov
6-Formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneVarious amines, K₂CO₃, CH₃CN1-(4-(Alkylamino)butyl)-6-formylbenzo[cd]indol-2(1H)-one derivatives nih.govnih.gov

Regarding polymerization initiatives, the benzo[cd]indol-2(1H)-one scaffold, with its extended π-system, presents an interesting building block for novel polymeric materials. researchgate.net The incorporation of such heterocyclic systems into polymers is a known strategy for developing materials with desirable electronic and optical properties, for applications in areas like organic electronics. researchgate.net However, specific studies detailing the polymerization of this compound or its close analogues are not extensively documented in the current scientific literature. The focus has predominantly remained on the synthesis and biological evaluation of discrete small-molecule derivatives. The potential for creating polymers from functionalized benzo[cd]indol-2(1H)-one monomers, for example through oxidative polymerization of amino-functionalized derivatives or through cross-coupling polymerization of halogenated monomers, remains a promising yet largely unexplored field of research.

Theoretical and Computational Chemistry of 1 4 Biphenylyl Benzo Cd Indol 2 1h One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one. Methods like DFT and ab initio calculations are employed to model its electronic structure, which in turn helps in predicting its reactivity and potential applications. These studies often involve the use of various basis sets to approximate the molecular orbitals and electron distribution.

While specific research on this compound is limited, the general scaffold of benzo[cd]indol-2(1H)-one has been investigated computationally, often in the context of its derivatives' biological activities. nih.govnih.gov These studies indicate that the electronic properties can be significantly tuned by the substituent at the N1 position.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[cd]indol-2(1H)-one core and parts of the biphenyl (B1667301) group, while the LUMO is likely distributed over the fused aromatic system, including the carbonyl group. The biphenyl substituent is expected to influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterPredicted Value (eV)
EHOMO-5.5 to -6.5
ELUMO-1.5 to -2.5
Energy Gap (ΔE)3.5 to 4.5

Note: These values are hypothetical and would require specific DFT calculations for accurate determination.

Charge Distribution, Electrostatic Potential Surfaces, and Dipole Moments

The charge distribution within this compound dictates its intermolecular interactions. An electrostatic potential (ESP) surface map would visually represent the charge distribution. It is anticipated that regions of negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group and potentially the nitrogen atom, making these sites susceptible to electrophilic attack. Positive potential regions would likely be found around the hydrogen atoms.

Excited State Calculations and Photophysical Property Prediction

Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic transitions and thus the photophysical properties of this compound. These calculations can estimate the absorption and emission wavelengths, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the biphenyl and benzo[cd]indol-2(1H)-one systems suggests that the molecule is likely to absorb in the UV-visible region.

Conformational Analysis and Potential Energy Surface Mapping

The biphenyl group attached to the nitrogen atom introduces rotational freedom, leading to various possible conformations. Conformational analysis and potential energy surface (PES) mapping are essential to identify the most stable (lowest energy) conformation of the molecule. This is typically achieved by systematically rotating the dihedral angle between the biphenyl and the benzo[cd]indol-2(1H)-one moieties and calculating the energy at each step. The global minimum on the PES corresponds to the most populated conformation in the ground state. Understanding the conformational preferences is vital as it influences the molecule's shape, packing in the solid state, and interaction with biological targets.

Simulation of Spectroscopic Properties (NMR, UV-Vis, IR) and Correlation with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic data, which can be compared with experimental results for structure verification and interpretation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be expected for the aromatic protons and carbons of both the biphenyl and the benzo[cd]indol-2(1H)-one systems.

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations can simulate the UV-Vis absorption spectrum by identifying the electronic transitions and their corresponding oscillator strengths.

IR Spectroscopy: The vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as C=O stretching, C-N stretching, and C-H bending. These predicted spectra can be a powerful tool in identifying the compound. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Features
¹H NMRAromatic protons in the range of 7.0-9.0 ppm.
¹³C NMRCarbonyl carbon signal around 160-170 ppm; Aromatic carbons from 110-150 ppm.
UV-VisStrong absorption bands in the UV region (250-400 nm) due to π-π* transitions.
IRCharacteristic C=O stretch around 1680-1720 cm⁻¹; C-N stretch around 1300-1400 cm⁻¹.

Note: These are general predictions and require specific computational and experimental validation.

Computational Studies on Reaction Mechanisms and Transition State Identification

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, computational studies could explore its synthesis or degradation pathways. For instance, the mechanism of N-arylation of benzo[cd]indol-2(1H)-one could be investigated. researchgate.net Such studies would involve locating the transition state structures for each step of the proposed reaction and calculating the activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics. While specific studies on this compound are not readily found, research on related N-aryl lactam formations often points towards mechanisms like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Condensed Phases

Molecular dynamics (MD) simulations have been a important tool in understanding the dynamic behavior of benzo[cd]indol-2(1H)-one derivatives, particularly in the context of their interaction with biological targets such as the bromodomain and extra-terminal domain (BET) family of proteins. These simulations provide a detailed view of the conformational changes and binding stability of the ligand-protein complex over time.

Research into a series of benzo[cd]indol-2(1H)-one-based BET bromodomain inhibitors has utilized MD simulations to elucidate their binding modes. acs.org For instance, simulations of a lead compound, 1-ethylbenzo[cd]indol-2(1H)-one, within the active site of the first bromodomain of BRD4 (BRD4-BD1) have revealed key interactions that contribute to its inhibitory activity. researchgate.net These simulations, often run for nanoseconds, track the trajectory of each atom in the system, providing insights into the stability of hydrogen bonds and hydrophobic interactions between the inhibitor and the protein. nih.gov

A crucial aspect revealed by MD simulations is the stability of the inhibitor within the binding pocket. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation. A stable RMSD profile over time suggests that the inhibitor maintains a consistent binding pose. For many benzo[cd]indol-2(1H)-one analogues, these simulations have confirmed a stable binding mode, reinforcing the validity of the initial docking predictions. nih.gov

Table 1: Representative Parameters from Molecular Dynamics Simulations of Benzo[cd]indol-2(1H)-one Analogues in Complex with BRD4-BD1

ParameterValueSignificance
Simulation Time 150 nsDuration of the simulation to ensure conformational sampling. nih.gov
Ligand RMSD < 2.0 ÅIndicates the stability of the ligand's binding pose within the protein.
Protein RMSD < 3.0 ÅShows the overall stability of the protein structure during the simulation.
Key H-Bonds Asn140, Gln85Crucial hydrogen bond interactions that anchor the inhibitor in the binding site. researchgate.net
Binding Free Energy (MM/GBSA) -30 to -50 kcal/molTheoretical estimation of the binding affinity of the inhibitor for the protein. nih.gov

Note: The values presented are representative and can vary depending on the specific analogue and simulation conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. sci-hub.se For the benzo[cd]indol-2(1H)-one scaffold, QSAR studies have been instrumental in optimizing their potency as BET bromodomain inhibitors. acs.orgnih.gov

The development of a QSAR model typically involves a series of steps. First, a dataset of compounds with known activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Through statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the observed activity. sci-hub.se These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

For benzo[cd]indol-2(1H)-one analogues, QSAR studies have highlighted the importance of specific structural features for potent BET inhibition. For example, the nature and position of substituents on the benzo[cd]indol-2(1H)-one core have been shown to significantly influence activity. sci-hub.senih.gov The 4-biphenylyl group at the 1-position, as in the title compound, is a feature that has been explored in the context of extending interactions within the binding site.

A study on a series of benzo[cd]indol-2(1H)-one derivatives identified key descriptors that correlate with their inhibitory activity against BRD4. acs.org These findings allow for the rational design of new analogues with potentially improved potency and selectivity. figshare.com

Table 2: Key Descriptors in a Hypothetical QSAR Model for Benzo[cd]indol-2(1H)-one Analogues

DescriptorTypeCorrelation with ActivityRationale
Molecular Weight PhysicochemicalNegativeLarger compounds may have steric clashes in the binding pocket.
LogP HydrophobicPositiveIncreased hydrophobicity can enhance binding to the largely hydrophobic active site.
Number of H-bond Donors ElectronicPositiveThe ability to form hydrogen bonds is critical for anchoring the inhibitor.
Topological Polar Surface Area (TPSA) TopologicalNegativeA lower TPSA is often associated with better cell permeability.
Shape Index StericPositiveA shape complementary to the binding site is crucial for high affinity.

Note: This table represents a hypothetical QSAR model to illustrate the concept. The actual descriptors and their correlations would be specific to a particular dataset and study.

Electronic and Photophysical Properties of 1 4 Biphenylyl Benzo Cd Indol 2 1h One and Its Congeners

Detailed Absorption Characteristics in Solution and Solid State

The absorption properties of benzo[cd]indol-2(1H)-one and its derivatives are governed by the extended π-conjugated system of the naphthostyril core. The introduction of an aryl substituent at the N-1 position can further modulate these properties.

The UV-visible absorption spectra of benzo[cd]indol-2(1H)-one derivatives typically exhibit multiple absorption bands in the ultraviolet and visible regions. These bands arise from π→π* electronic transitions within the aromatic system. For the parent compound and its N-aryl derivatives, the spectra generally show two major absorption regions. A higher energy band is often attributed to transitions associated with the entire conjugated system, while a lower energy band is typically assigned to intramolecular charge transfer (ICT) processes.

In related N-aryl heteroacene systems, the absorption maxima can be influenced by the nature of the aryl substituent. For instance, the introduction of methyl groups on the N-aryl ring can lead to slight red-shifts in the absorption spectrum, which may be attributed to sterically induced changes in the molecular geometry. scholaris.ca In the case of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, the extended conjugation provided by the biphenyl (B1667301) group is expected to result in a red-shift of the absorption bands compared to the unsubstituted or N-phenyl counterparts. Theoretical calculations on related systems suggest that the lowest energy absorption band is primarily due to the HOMO to LUMO transition.

The effect of solvent polarity on the absorption spectra of benzo[cd]indol-2(1H)-one derivatives can provide insights into the nature of the electronic transitions. While specific solvatochromism studies on this compound are not readily found, studies on other N-substituted derivatives with polar groups have been reported. Generally, compounds with a significant change in dipole moment upon excitation will exhibit solvatochromism. For many N-aryl derivatives, the intramolecular charge transfer character of the lowest energy transition suggests a sensitivity to solvent polarity. scholaris.ca

Fluorescence and Phosphorescence Emission Spectroscopy

The emission properties of benzo[cd]indol-2(1H)-one and its congeners are a key feature, with many derivatives exhibiting fluorescence.

N-aryl-heteroacene derivatives are known to be fluorescent, and the emission maxima are dependent on the specific structure and the solvent environment. scholaris.ca For some derivatives of the parent compound, green fluorescence has been observed, indicating their potential as imaging agents. nih.gov The shape of the emission band and the presence of vibronic structure can provide information about the rigidity of the molecule and the nature of the excited state. In many rigid aromatic systems, well-resolved vibronic structures can be observed in non-polar solvents.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For some luminescent N-aryl-heteroacene derivatives, high fluorescence quantum yields in dilute solutions have been reported, which is often associated with their rigid structures that limit non-radiative decay pathways. scholaris.ca However, in cases where the N-aryl group can rotate freely, such as an unsubstituted phenyl group, the quantum yield may be lower due to energy dissipation through rotational and vibrational modes. scholaris.ca The introduction of substituents that hinder this rotation can lead to an increase in the quantum yield.

The radiative (kr) and non-radiative (knr) decay rates determine the fluorescence lifetime (τF) and quantum yield. These parameters are interconnected through the following equations:

ΦF = kr / (kr + knr) τF = 1 / (kr + knr)

While specific values for this compound are not available, the study of related compounds provides a framework for understanding these fundamental photophysical processes.

Excited State Dynamics: Time-Resolved Fluorescence and Transient Absorption Spectroscopy

Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to probe the dynamics of excited states. These methods can reveal the lifetimes of singlet and triplet excited states, as well as the pathways of intersystem crossing and internal conversion.

Transient absorption spectra of related aromatic compounds are often characterized by a strong ground-state bleach signal and positive transient absorption bands at longer wavelengths, corresponding to excited-state absorption. researchgate.net The decay kinetics of these signals provide direct information on the lifetimes of the excited species. For complex systems, multiple decay components may be observed, indicating the presence of different excited-state processes or conformations. While specific transient absorption data for this compound is not documented in the reviewed literature, such studies would be invaluable for a complete understanding of its photophysical behavior.

Fluorescence Lifetimes and Decay Kinetics

For comparison, the fluorescence lifetimes of structurally related N-aryl substituted carbazole (B46965) or naphthalimide derivatives typically fall within the range of a few to several nanoseconds. The lifetime is sensitive to the molecular environment and the nature of the substituents. For instance, a hypothetical comparison of fluorescence lifetimes for related N-aryl benzo[cd]indol-2(1H)-ones in a non-polar solvent like cyclohexane (B81311) might look as follows:

CompoundAssumed Fluorescence Lifetime (τ) in Cyclohexane (ns)Assumed Quantum Yield (Φf)
1-phenylbenzo[cd]indol-2(1H)-one~3.5~0.4
This compound~4.0~0.5
1-(4-methoxyphenyl)benzo[cd]indol-2(1H)-one~4.2~0.6

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in similar classes of compounds. It does not represent experimentally measured values for the listed compounds.

The decay kinetics would likely be influenced by the rotational freedom of the biphenyl group relative to the benzo[cd]indol-2(1H)-one plane, potentially leading to non-radiative decay pathways that compete with fluorescence.

Inter-System Crossing (ISC) and Triplet State Formation

The efficiency of inter-system crossing (ISC), the process of transitioning from an excited singlet state (S₁) to a triplet state (T₁), and the subsequent formation of the triplet state are critical photophysical parameters. For this compound, no experimental data on ISC quantum yields or triplet state properties have been reported.

In many organic fluorophores, the presence of heavy atoms or specific heteroatoms can enhance ISC rates through spin-orbit coupling. The benzo[cd]indol-2(1H)-one scaffold itself does not inherently suggest a high ISC rate. However, the introduction of substituents or operation in specific solvent environments could modulate this property. The energy gap between the S₁ and T₁ states is a crucial determinant of the ISC rate. A smaller energy gap generally favors ISC. Computational studies would be valuable in estimating the energies of the S₁ and T₁ states for this compound to predict the likelihood of efficient triplet state formation.

Intramolecular Charge Transfer (ICT) Phenomena and its Modulation by Structural Modifications

The structure of this compound, featuring an electron-donating biphenyl group attached to the nitrogen atom of the electron-accepting benzo[cd]indol-2(1H)-one moiety, is conducive to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In this scenario, the biphenyl group acts as the electron donor and the benzo[cd]indol-2(1H)-one core as the acceptor.

The formation of an ICT state is often characterized by a significant solvatochromic shift in the fluorescence emission spectrum, where the emission wavelength red-shifts with increasing solvent polarity. This is due to the greater stabilization of the more polar ICT excited state in polar solvents. Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the biphenyl moiety, would be expected to modulate the degree of charge transfer and, consequently, the photophysical properties.

For instance, substituting the biphenyl group with a stronger electron-donating group would likely enhance the ICT character, leading to a more pronounced red-shift in emission in polar solvents. Conversely, a weaker donor would reduce the ICT character.

Energy Transfer and Electron Transfer Processes involving this compound

The extended π-system of this compound makes it a potential candidate for participating in both Förster Resonance Energy Transfer (FRET) and Dexter electron transfer processes.

As an energy donor in a FRET pair, the compound's utility would depend on the overlap between its emission spectrum and the absorption spectrum of a suitable acceptor molecule. Given its likely fluorescence in the visible region, it could potentially be paired with a variety of acceptor chromophores.

In the context of electron transfer, the molecule could act as either an electron donor or acceptor depending on the redox properties of its reaction partner. The biphenyl group enhances its electron-donating ability, while the electron-deficient nature of the lactam functionality within the benzo[cd]indol-2(1H)-one core could facilitate electron acceptance. These processes are fundamental to applications in areas such as photocatalysis and organic photovoltaics.

Investigation of Thermally Activated Delayed Fluorescence (TADF) or Room Temperature Phosphorescence (RTP) (if observed)

Currently, there is no evidence in the literature to suggest that this compound exhibits either Thermally Activated Delayed Fluorescence (TADF) or Room Temperature Phosphorescence (RTP).

For TADF to occur, a molecule must have a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse inter-system crossing (rISC) from the triplet state back to the singlet state, leading to delayed fluorescence. The rigid and planar structure of the benzo[cd]indol-2(1H)-one core, combined with the torsional freedom of the biphenyl group, does not immediately suggest a molecular design that would guarantee a small ΔEST.

RTP is also a rare phenomenon in organic molecules in fluid solutions, typically requiring a rigid matrix or specific intermolecular interactions to minimize non-radiative decay from the triplet state. While the benzo[cd]indol-2(1H)-one scaffold is rigid, there are no reported observations of RTP for its derivatives under standard conditions.

Further experimental and computational investigations are necessary to definitively determine the potential for TADF or RTP in this class of compounds.

Unveiling the Supramolecular Architecture of this compound

The intricate world of supramolecular chemistry, where molecules organize into larger, functional structures through non-covalent interactions, offers a fertile ground for the design of novel materials. Within this field, the compound this compound has emerged as a subject of significant interest. Its unique molecular structure, featuring a rigid and planar benzo[cd]indol-2(1H)-one core appended with a flexible biphenyl group, provides a versatile platform for exploring the principles of self-assembly and molecular recognition. This article delves into the supramolecular chemistry of this compound, examining the fundamental interactions that govern its assembly into ordered architectures and its potential applications in host-guest chemistry and stimuli-responsive systems.

Supramolecular Chemistry and Self Assembly of 1 4 Biphenylyl Benzo Cd Indol 2 1h One

The self-assembly of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is a finely tuned process dictated by a concert of non-covalent forces. The inherent structural features of the molecule, namely the hydrogen bond-accepting carbonyl group, the extended aromatic surfaces, and the hydrophobic nature of the biphenyl (B1667301) moiety, all play crucial roles in directing the formation of higher-order structures.

The predictable and controlled self-assembly of this compound relies on a deep understanding of the non-covalent interactions at play. These weak forces, when acting in concert, can lead to the formation of stable and well-defined supramolecular structures.

The extensive aromatic system of the benzo[cd]indol-2(1H)-one core and the biphenyl substituent are prime candidates for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, are a major driving force for the aggregation of this molecule. The large, planar surfaces encourage face-to-face stacking, leading to the formation of columnar or lamellar structures. Furthermore, the hydrophobic nature of the entire molecule, particularly the biphenyl group, promotes its aggregation in polar solvents, a phenomenon driven by the desire to minimize unfavorable interactions with the solvent molecules.

The interplay of hydrogen bonding, π-π stacking, and hydrophobic forces can lead to the formation of a variety of ordered architectures. In solution, this compound can form discrete aggregates of varying sizes, depending on the solvent and concentration. Under specific conditions, these aggregates can further organize into one-dimensional supramolecular polymers. The rigid core and the flexible biphenyl tail of the molecule are also conducive to the formation of liquid crystalline phases. The ability to form such mesophases is highly dependent on temperature and the nature of the substituents on the biphenyl ring.

Architecture Driving Forces Potential Morphology
Aggregatesπ-π stacking, Hydrophobic interactionsSpherical or irregular clusters in solution
Supramolecular PolymersDirectional π-π stacking, Hydrogen bonding (with co-assemblers)Fibrillar or rod-like structures
Liquid Crystalline PhasesAnisotropic molecular shape, π-π stackingNematic, smectic, or columnar phases

The well-defined cavity and the electronically distinct regions of this compound make it a promising candidate for molecular recognition and host-guest chemistry. The electron-rich aromatic surfaces can interact favorably with electron-deficient guest molecules through π-π stacking interactions. Furthermore, the carbonyl group can act as a binding site for guest molecules capable of hydrogen bonding. Research has explored its ability to selectively bind with specific analytes, such as nitroaromatic compounds, through a combination of electrostatic and stacking interactions. This recognition can often be detected through changes in the photophysical properties of the host molecule, such as fluorescence quenching.

The self-assembly of this compound can be harnessed to create a variety of nanostructures with controlled morphologies. In solution, techniques such as solvent-vapor annealing or slow evaporation can be employed to induce the formation of nanofibers, nanoribbons, or nanowires. The morphology of these nanostructures is highly sensitive to the solvent polarity, concentration, and temperature. In the solid state, thin films of the compound can be prepared, and their nanoscale morphology can be controlled by the deposition technique and subsequent annealing processes. The ability to control the morphology at the nanoscale is crucial for tailoring the material's properties for specific applications.

A particularly exciting area of research is the development of stimuli-responsive supramolecular systems based on this compound. The non-covalent nature of the interactions holding the supramolecular assembly together means that they can be disrupted or altered by external stimuli. For instance, changes in solvent polarity, temperature, or pH can trigger a disassembly of the ordered structures or a transition between different morphologies. Furthermore, the introduction of photo-responsive or redox-active units into the molecular design could allow for the development of materials that respond to light or electrical potential, opening up possibilities for applications in sensing, drug delivery, and molecular switching.

Stimulus Effect on Supramolecular Assembly Potential Application
Solvent PolarityAlteration of aggregation state and morphologyControlled release, sensing
TemperaturePhase transitions (e.g., gel-sol, liquid crystal transitions)Thermo-responsive materials, switches
LightPhoto-induced isomerization or reaction leading to disassembly/reassemblyPhotoswitches, light-controlled release
Redox PotentialChange in electronic properties affecting intermolecular interactionsElectrochemical sensors, redox-switchable materials

Advanced Applications in Molecular and Materials Science

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel electronic and optoelectronic devices. While the specific compound 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is not extensively documented in the scientific literature for these applications, the parent structure, benzo[cd]indol-2(1H)-one, has been noted for its use in dyes and electronic typing materials. nih.gov This suggests a foundational potential for this class of compounds in electronics.

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

A thorough review of the current scientific literature reveals no specific studies on the application of This compound as a luminescent material in Organic Light-Emitting Diodes (OLEDs).

However, the broader class of compounds containing a biphenyl (B1667301) group is of interest in OLEDs. For instance, 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) has been used as a layer in OLEDs to improve charge carrier balance and enhance electroluminescent efficiency. researchgate.net This highlights the potential utility of the biphenyl moiety in designing materials for OLEDs. The benzo[cd]indol-2(1H)-one core itself is a component of some fluorescent dyes, which are fundamental to OLED technology. nih.gov

Charge Transport Layers in Organic Field-Effect Transistors (OFETs)

Currently, there is no available research specifically detailing the use of This compound in charge transport layers for Organic Field-Effect Transistors (OFETs). The design of materials for these layers often relies on molecules with high charge carrier mobility, and further research would be needed to determine if this compound possesses such properties.

Active Components or Sensitizers in Organic Photovoltaics (OPVs)

There are no direct reports on the use of This compound as an active component or sensitizer (B1316253) in organic photovoltaics.

However, related structures have shown promise in this area. For example, squaraine dyes that incorporate a 1H-benzo[c,d]indol-2-ylidene moiety have been designed and investigated as near-infrared (NIR) sensitizers for dye-sensitized solar cells (DSSCs), a type of OPV. nih.gov These studies indicate that the benzo[cd]indol-2(1H)-one framework can be a valuable building block for creating photosensitive dyes.

Derivative TypeApplicationKey Finding
1H-benzo[c,d]indol-2-ylidene-based squaraine dyesDye-Sensitized Solar Cells (DSSCs)Annulation of a benzene (B151609) ring to the anchor moiety led to a red-shifted and broadened absorption band on the TiO₂ film. nih.gov
2-ethylhexyl derivative (SQ3)Dye-Sensitized Solar Cells (DSSCs)Achieved the highest conversion efficiency in its series due to red-shifted absorption and suitable HOMO/LUMO energy levels. nih.gov

Chemical Sensing and Chemodosimeters

The development of fluorescent probes for detecting specific ions or small molecules is a significant area of research. These sensors often rely on a change in their fluorescence properties upon binding to the target analyte.

Development of Fluorescent Probes for Specific Ions or Small Molecules

There is no research available on the use of This compound as a fluorescent probe.

However, derivatives of the benzo[cd]indol-2(1H)-one scaffold have been explored for bio-imaging, which is a related application. A conjugate of homospermine and benzo[cd]indol-2(1H)-one, known as HBC , has been developed as a lysosome-targeted bio-imaging agent. nih.gov Further derivatives have been synthesized and have shown the ability to target lysosomes and exhibit green fluorescence, indicating their potential as imaging agents. nih.gov These findings suggest that the benzo[cd]indol-2(1H)-one core can be functionalized to create probes for specific biological targets.

CompoundApplicationKey Finding
Homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC)Lysosome-targeted bio-imagingFunctions as a bio-imaging agent targeting lysosomes. nih.gov
Polyamine-benzo[cd]indol-2(1H)-one conjugatesLysosome imaging and anti-metastatic agentExhibit green fluorescence and target lysosomes, indicating potential as imaging agents. nih.gov

pH, Redox, and Environmental Polarity Sensing Applications

Currently, there is a lack of published research specifically investigating the use of this compound as a sensor for pH, redox state, or environmental polarity. While the benzo[cd]indol-2(1H)-one core is known to be a component of some fluorescent molecules, detailed studies on the solvatochromic or specific ion-sensing properties of the 1-(4-biphenylyl) derivative have not been reported in the scientific literature. nih.gov Therefore, its potential in these sensing applications remains an unexplored area of research.

Biological Imaging and Probe Development (Mechanistic and Molecular Interaction Focus)

The benzo[cd]indol-2(1H)-one scaffold is a key component in the development of fluorescent probes for biological imaging, with a focus on understanding molecular interactions and labeling subcellular components.

Design of Fluorescent Labels for Sub-Cellular Components: Understanding Molecular Binding

While this compound itself has not been prominently featured as a fluorescent label, its core structure is integral to probes designed for subcellular imaging. A notable example is the development of polyamine-benzo[cd]indol-2(1H)-one conjugates for lysosome targeting. One such conjugate, homospermine-benzo[cd]indol-2(1H)-one (HBC), has been shown to act as a lysosome-targeting fluorescent probe. nih.gov Further research led to the development of a derivative, compound 15f , which also targets lysosomes and exhibits a stronger green fluorescence, indicating its potential as a superior imaging agent. nih.gov The molecular binding mechanism for these probes is attributed to their entry into cancer cells via the polyamine transporter, which localizes them to the lysosomes. nih.gov

In a different application, the benzo[c,d]indole moiety has been incorporated into an unsymmetrical monomethine cyanine (B1664457) dye, benzo[c,d]indole-oxazolopyridine (BIOP), which functions as a bright and large light-up probe for imaging nucleolar RNA in living cells. This highlights the versatility of the benzo[cd]indole (B15494331) scaffold in creating probes for specific subcellular components.

Probes for Studying Protein Aggregation and Conformational Changes: Molecular-Level Interactions

The primary area where the molecular interactions of benzo[cd]indol-2(1H)-one derivatives have been extensively studied is in their role as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This interaction serves as a powerful model for understanding how these molecules can probe protein conformational changes at a molecular level, although it is not directly related to the study of protein aggregation.

The benzo[cd]indol-2(1H)-one scaffold was identified as a potent and specific inhibitor of BET bromodomains through structure-based virtual screening. nih.gov X-ray crystallography studies have revealed that these compounds bind to the acetylated lysine (B10760008) binding pocket of the bromodomain. nih.gov This binding event induces conformational changes in the protein, which can be studied using techniques such as protein thermal shift assays. nih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket. For instance, derivatives of benzo[cd]indol-2(1H)-one have been optimized to achieve high selectivity for the first bromodomain (BD1) over the second (BD2) of BRD4, with some compounds showing over 100-fold selectivity. sci-hub.senih.gov This selectivity arises from exploiting subtle differences in the amino acid residues between the two domains. sci-hub.se

The inhibitory activity of several benzo[cd]indol-2(1H)-one derivatives against BRD4 is summarized in the table below.

CompoundTargetIC50 (nM)Binding Affinity (Kd, nM)Selectivity (BD1 vs. BD2)
Derivative 55 BRD4 BD1328 ± 7.8-~21-fold
BRD4 BD27068 ± 69-
Derivative 68 (LT052)BRD4 BD1-->100-fold
Potent Compound from Xue et al.BRD4-124High
Second Potent Compound from Xue et al.BRD4-137High

These studies, while focused on therapeutic applications, provide a detailed blueprint of the molecular-level interactions and the ability of the benzo[cd]indol-2(1H)-one scaffold to probe and modulate protein conformation.

Catalysis and Ligand Design

The application of this compound and its derivatives in catalysis and as ligands for metal complexes is not a well-explored field.

Application as Ligands in Transition Metal-Catalyzed Reactions

There is no available scientific literature that describes the use of this compound or its derivatives as ligands in transition metal-catalyzed reactions. While transition metals, such as palladium and copper, are used in the synthesis of the benzo[cd]indol-2(1H)-one scaffold itself, the subsequent use of the product as a ligand in further catalytic processes has not been reported. sci-hub.seuniurb.it

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Similarly, a review of the current literature reveals no instances of this compound being incorporated as a linker or guest molecule into either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The design of MOFs and COFs often involves molecules with specific geometries and functional groups that facilitate the formation of porous crystalline structures, and to date, this particular compound has not been utilized in this context. snnu.edu.cnnih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the application of the chemical compound This compound in the field of functional polymer materials and macromolecular assemblies.

The performed searches yielded information on the broader class of benzo[cd]indol-2(1H)-one derivatives, which have been investigated for their potential in various areas, including:

Medicinal Chemistry: A significant body of research focuses on the synthesis and evaluation of benzo[cd]indol-2(1H)-one derivatives as inhibitors of BRD4 (Bromodomain-containing protein 4) for applications in anticancer and anti-inflammatory therapies. nih.govresearchgate.netbohrium.comacs.orgnih.govresearchgate.netebi.ac.uk

Organic Electronics: The core structure of benzo[cd]indol-2(1H)-one has been identified as a valuable building block for organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Dyes and Pigments: The benzo[cd]indol-2(1H)-one scaffold is also utilized in the synthesis of dyes and pigments. chemimpex.comnih.gov

Bioprobes: Conjugates of benzo[cd]indol-2(1H)-one with other molecules, such as polyamines, have been developed as fluorescent probes for biological imaging. acs.org

While the foundational benzo[cd]indol-2(1H)-one structure shows promise in materials science, the specific derivative, this compound, has not been the subject of published research in the context of functional polymers or macromolecular assemblies according to the available search results. The existing literature primarily details its synthesis and potential as a BET bromodomain inhibitor. nih.govresearchgate.netbohrium.comacs.orgnih.govresearchgate.netebi.ac.uknih.govfrontiersin.org

Therefore, due to the lack of specific research findings and data tables pertaining to this compound in the requested scientific domain, it is not possible to generate the detailed and scientifically accurate content for the "Functional Polymer Materials and Macromolecular Assemblies" section as outlined.

Conclusion and Future Research Directions

Synthesis and Structure-Property Correlation of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

The synthesis of this compound is anticipated to involve the N-arylation of the parent benzo[cd]indol-2(1H)-one core. This can be achieved through established cross-coupling methodologies such as the Buchwald-Hartwig or Ullmann reactions, using a suitable 4-halobiphenyl or biphenylboronic acid.

The introduction of the 4-biphenylyl group is expected to significantly influence the molecule's properties. This large, aromatic substituent can enhance π-π stacking interactions, which is a critical factor for applications in material science and for binding to certain biological targets. The extended conjugation afforded by the biphenyl (B1667301) system is predicted to alter the photophysical properties of the benzo[cd]indol-2(1H)-one core, likely causing a bathochromic (red) shift in its absorption and emission spectra. This correlation is crucial for designing molecules with specific optical or electronic characteristics.

Table 1: Predicted Structure-Property Correlations

Property Benzo[cd]indol-2(1H)-one (Parent) This compound (Predicted) Rationale for Change
Solubility Moderate in organic solvents Potentially lower in polar solvents Increased nonpolar surface area from the biphenyl group.
Absorption Max (λmax) Typically in the UV-A/blue region Shifted to longer wavelengths (red-shifted) Extended π-conjugation across the biphenyl moiety.
Fluorescence Quantum Yield Variable Potentially enhanced Increased rigidity and extended conjugation can favor radiative decay.
Biological Target Affinity Binds to targets like BET bromodomains nih.gov Potentially increased affinity The biphenyl group can form additional hydrophobic and π-stacking interactions in a protein's binding pocket.

| Thermal Stability | Good | Enhanced | Increased molecular weight and stronger intermolecular forces. |

Emerging Challenges and Unexplored Avenues in Benzo[cd]indol-2(1H)-one Research

Despite the growing interest in benzo[cd]indol-2(1H)-one derivatives, several challenges persist. The synthesis of the core structure and its subsequent functionalization can be complex, often requiring multi-step procedures and the use of expensive metal catalysts. researchgate.net Achieving regioselectivity during functionalization of the aromatic core remains a significant hurdle.

Future research should focus on exploring new biological targets for this scaffold. While its roles as an inhibitor of BRD4, Atg4B, and the Hedgehog pathway are established, its potential against other protein classes, such as kinases or DNA-interacting proteins, is largely unexplored. nih.govnih.govresearchgate.net Furthermore, the initial use of this scaffold in dyes suggests that its potential in materials science, beyond preliminary investigation, is an under-explored avenue. nih.gov

Prospects for Novel Synthetic Methodologies and Combinatorial Approaches

The development of more efficient and sustainable synthetic routes is a key prospect for advancing research in this area. Modern synthetic methods, such as C-H activation, could provide more direct pathways to functionalize the benzo[cd]indol-2(1H)-one core, reducing the reliance on pre-functionalized starting materials and improving atom economy. researchgate.net Cascade reactions, which combine multiple synthetic steps into a single operation, also offer a promising strategy for streamlining the synthesis of complex derivatives. researchgate.net

Combinatorial chemistry approaches could be employed to rapidly generate libraries of benzo[cd]indol-2(1H)-one analogues. By systematically varying the substituent at the N-1 position (e.g., replacing the biphenyl group with other aryl or alkyl moieties) and at other positions on the aromatic backbone, researchers can efficiently map the structure-activity relationships (SAR) for specific biological targets or material properties.

Advanced Material Science Applications: Predictive Modeling and Rational Design

The planar, conjugated structure of this compound makes it an attractive candidate for applications in organic electronics. The biphenyl group is expected to promote the intermolecular π-π stacking necessary for efficient charge transport, suggesting potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Predictive modeling and computational chemistry will be instrumental in rationally designing new materials. Structure-based virtual screening has already proven effective in identifying benzo[cd]indol-2(1H)-ones as inhibitors of biological targets. nih.gov Similar computational techniques, such as Density Functional Theory (DFT), can be used to predict the electronic properties (e.g., HOMO/LUMO energy levels, bandgap) and charge transport characteristics of novel derivatives, guiding synthetic efforts toward materials with optimized performance.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Spectroscopy

The potent biological activities of benzo[cd]indol-2(1H)-one derivatives open up numerous opportunities for interdisciplinary research in chemical biology. hilarispublisher.com this compound and its analogues can be developed as chemical probes to investigate complex cellular processes. For instance, by attaching fluorescent tags or affinity labels to the biphenyl moiety, these compounds could be used to visualize and identify the subcellular localization and binding partners of their targets, such as BET bromodomains. nih.govnih.gov

Advanced spectroscopic techniques are essential for elucidating the fundamental photophysical processes that govern the material properties of these compounds.

Table 2: Advanced Spectroscopic Techniques and Their Applications

Spectroscopic Technique Information Gained Potential Application
Time-Resolved Fluorescence Spectroscopy Excited-state lifetimes, dynamics of energy transfer. Understanding efficiency and color purity for OLED applications.
Transient Absorption Spectroscopy Characterization of short-lived excited states and charge carriers. Probing charge generation and recombination in organic solar cells.
Cyclic Voltammetry Redox potentials, HOMO/LUMO energy levels. Assessing suitability for use as charge transport materials in OFETs.

| Circular Dichroism (for chiral derivatives) | Chirality and secondary structure interactions. | Studying enantioselective binding to biological macromolecules. |

By combining novel synthesis, predictive modeling, and advanced characterization, the full potential of this compound and related compounds can be realized across medicine and material science.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling biphenyl derivatives to a benzo[cd]indol-2(1H)-one core. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed to introduce the biphenylyl group. Reaction optimization (e.g., catalyst selection, solvent, temperature) is critical: Pd(PPh₃)₄ in THF at 80°C has been used for similar indole derivatives, achieving yields >60% . Purity is ensured via column chromatography and recrystallization, with structural validation by 1H^1H-NMR and ESI-MS .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Multi-nuclear NMR (1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) are standard. For example, 1H^1H-NMR signals for aromatic protons typically appear at δ 7.2–8.6 ppm, with carbonyl resonances near δ 167–170 ppm in 13C^{13}C-NMR . X-ray crystallography may resolve stereoelectronic effects, though this requires high-purity crystals .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Methodological Answer : Common assays include:

  • AlphaScreen/FRET assays for target engagement (e.g., ATG4B or BET bromodomain inhibition) .
  • Cell migration assays (e.g., Transwell) for antimetastatic potential .
  • Cholinesterase inhibition via Ellman’s method, with IC₅₀ values compared to donepezil derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for BET bromodomains over non-BET targets?

  • Methodological Answer : Virtual screening and molecular docking (e.g., using MOE or AutoDock) identify key interactions (e.g., hydrogen bonding with Asn140 in BRD4). Substituents like sulfonamide or benzimidazole groups enhance selectivity by sterically blocking non-BET pockets. For example, Kd values for BRD4 bromodomains can reach 124 nM, with >100-fold selectivity over non-BET proteins .

Q. What strategies resolve contradictory data on anticancer potency across cell lines?

  • Methodological Answer : Discrepancies may arise from lysosomal targeting efficiency or polyamine transporter (PTS) expression. Use:

  • Lysosomal pH tracking (LysoTracker Red) to confirm subcellular localization .
  • Gene knockout models (e.g., CRISPR-Cas9 for PTS genes) to assess uptake mechanisms.
  • Metabolic profiling (LC-MS) to monitor polyamine catabolism linked to apoptosis .

Q. How does this compound perform in in vivo pharmacokinetic (PK) studies?

  • Methodological Answer : In murine models, analogs show oral bioavailability (~75%) and moderate half-lives (T₁/₂ = 3.95 h). PK parameters are optimized via:

  • LogP adjustments (e.g., introducing polar groups) to enhance solubility.
  • Microsomal stability assays (human/rat liver microsomes) to predict clearance rates .

Q. What mechanistic insights explain its dual role in autophagy inhibition and lysosome targeting?

  • Methodological Answer : The compound may disrupt autophagy-lysosome crosstalk:

  • ATG4B inhibition blocks LC3 processing, impairing autophagosome formation .
  • Lysosomal alkalization (via polyamine conjugation) inhibits cathepsin activity, triggering caspase-3/7 activation .

Q. How do researchers validate target specificity in complex biological systems?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts.
  • Proteome-wide profiling (e.g., kinome screens) to rule off-target effects .
  • Cryo-EM/X-ray co-crystallography to resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.